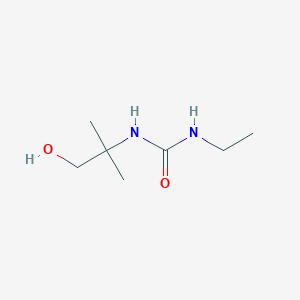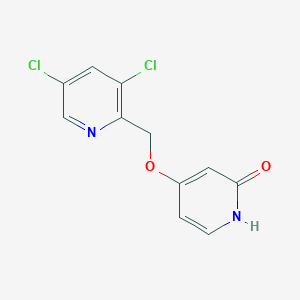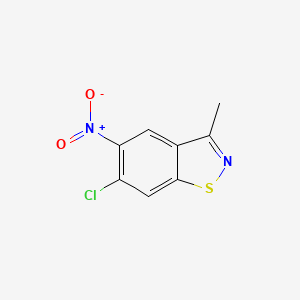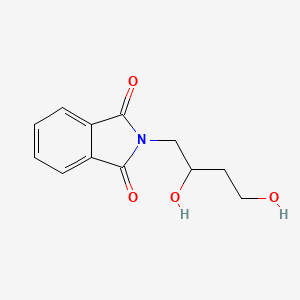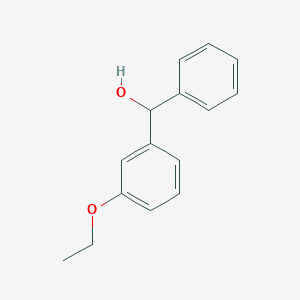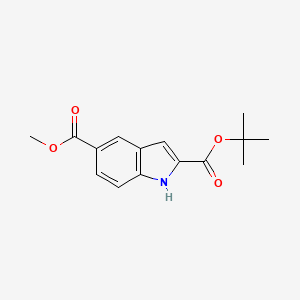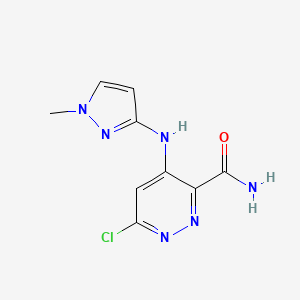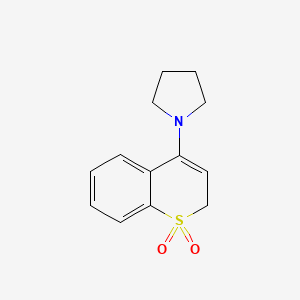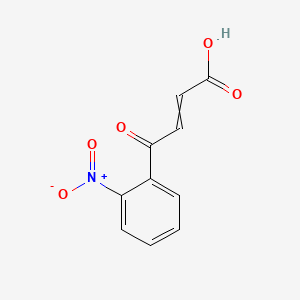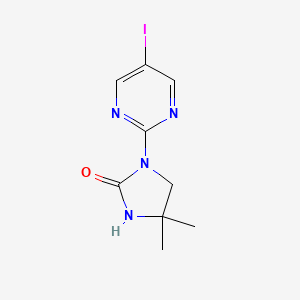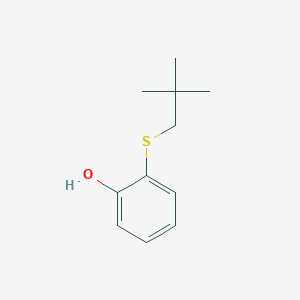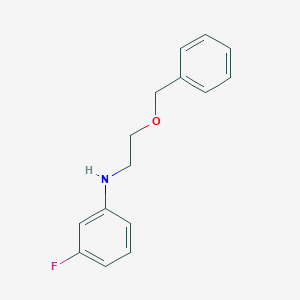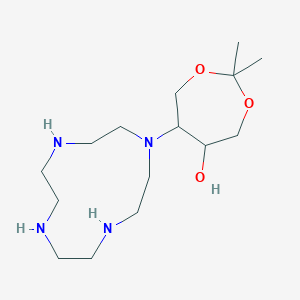
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol is a complex organic compound with a unique structure that includes a dioxepane ring and a tetraazacyclododecane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol typically involves the reaction of N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)-tetraaza-cyclododecane with haloacetic acid and lithium hydroxide or N-methyl imidazole . The reaction is carried out in polar solvents, followed by acidification, quantitative determination of the butrol ligand, addition of gadolinium salt, stirring, pH adjustment, dialysis, rinsing with pure water, concentration, and recrystallization .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of ceramic membrane modules in the dialysis process is a notable aspect of the industrial production method .
化学反应分析
Types of Reactions
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include haloacetic acid, lithium hydroxide, and N-methyl imidazole . The reactions are typically carried out in polar solvents under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with haloacetic acid and lithium hydroxide results in the formation of gadolinium complexes, which are used in diagnostic imaging .
科学研究应用
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.
Biology: Investigated for its potential as a diagnostic agent in imaging techniques.
Medicine: Utilized in the development of gadolinium-based contrast agents for magnetic resonance imaging (MRI).
Industry: Employed in the synthesis of other complex organic compounds and materials.
作用机制
The mechanism of action of (5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol involves its ability to form stable complexes with metal ions, particularly gadolinium. These complexes enhance the contrast in MRI scans by altering the relaxation times of water protons in the body, thereby improving the quality of the images .
相似化合物的比较
Similar Compounds
- Benzyl N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)carbamate
- Benzyl[(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)methyl]carbamic acid
Uniqueness
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol is unique due to its ability to form highly stable gadolinium complexes, making it particularly valuable in the field of diagnostic imaging. Its structure allows for specific interactions with metal ions, which is not as pronounced in similar compounds .
属性
分子式 |
C15H32N4O3 |
|---|---|
分子量 |
316.44 g/mol |
IUPAC 名称 |
2,2-dimethyl-6-(1,4,7,10-tetrazacyclododec-1-yl)-1,3-dioxepan-5-ol |
InChI |
InChI=1S/C15H32N4O3/c1-15(2)21-11-13(14(20)12-22-15)19-9-7-17-5-3-16-4-6-18-8-10-19/h13-14,16-18,20H,3-12H2,1-2H3 |
InChI 键 |
FRELRIWZBXADCT-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(C(CO1)O)N2CCNCCNCCNCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-4-[(4-chlorophenyl)carbonyl]aniline](/img/structure/B8410224.png)
